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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)ethylamine

Cat. No.: B047019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-
methoxyphenoxy)ethylamine as a critical intermediate in the synthesis of active

pharmaceutical ingredients (APIs). This document includes detailed experimental protocols for

the synthesis of Carvedilol and Tamsulosin, alongside a summary of key reaction data and

visualizations of relevant biological signaling pathways.

Introduction
2-(2-Methoxyphenoxy)ethylamine is a primary amine and phenoxy derivative that serves as a

versatile building block in organic synthesis. Its chemical structure, featuring a reactive primary

amine and a methoxy-substituted phenyl ether, makes it an ideal precursor for the construction

of more complex molecules. In the pharmaceutical industry, it is a key starting material for the

synthesis of several drugs, most notably the cardiovascular agent Carvedilol and the benign

prostatic hyperplasia treatment Tamsulosin.[1][2][3] The high purity and consistent reactivity of

this intermediate are crucial for ensuring the quality and efficacy of the final drug products.[2][4]
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Property Value

CAS Number 1836-62-0[2]

Molecular Formula C₉H₁₃NO₂[5][6]

Molecular Weight 167.21 g/mol [4][5][6]

Appearance Clear liquid or pale-yellow solid[4]

Boiling Point Approximately 260-280°C[4]

Solubility

Soluble in organic solvents like ethanol,

methanol, and acetone; slightly soluble in water.

[4]

Applications in Pharmaceutical Synthesis
The primary application of 2-(2-methoxyphenoxy)ethylamine is as a nucleophile in ring-

opening and substitution reactions to introduce the 2-(2-methoxyphenoxy)ethylamino moiety

into the target drug molecule.

Synthesis of Carvedilol
Carvedilol is a non-selective beta-adrenergic receptor blocker with alpha-1 adrenergic blocking

activity, used in the treatment of heart failure and hypertension.[3][7] The synthesis of

Carvedilol typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-
methoxyphenoxy)ethylamine.[7][8] This reaction opens the epoxide ring to form the desired

amino alcohol structure of Carvedilol.

Experimental Protocol: Synthesis of Carvedilol

This protocol describes a common method for the synthesis of Carvedilol.

Materials:

4-(oxiran-2-ylmethoxy)-9H-carbazole

2-(2-methoxyphenoxy)ethylamine
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Isopropanol

Anhydrous potassium carbonate

Ethyl acetate

Activated carbon

Water

Procedure:

To a mixture of 5.0 kg of anhydrous potassium carbonate and 7.5 kg of 2-(2-
methoxyphenoxy)ethylamine hydrochloride monohydrate in 32 liters of isopropanol, add

3.87 kg of 4-(oxiran-2-ylmethoxy)-9H-carbazole.[8]

Heat the mixture with intensive stirring at 83°C for 5 hours.[8]

Monitor the reaction progress by thin-layer chromatography (TLC).

After the reaction is complete, filter the reaction mixture and distill off the isopropanol.[8]

Dilute the residue in 20 liters of ethyl acetate.[8]

Wash the organic layer with water to remove any remaining inorganic salts.

Dry the organic layer over anhydrous sodium sulfate and filter.

Add activated carbon to the ethyl acetate solution and heat to reflux for a short period to

decolorize the solution.

Filter the hot solution to remove the activated carbon.

Concentrate the ethyl acetate solution and allow it to cool to crystallize the crude Carvedilol.

Recrystallize the crude product from ethyl acetate to obtain pure Carvedilol.[8][9]

Dry the final product under vacuum at 40°C.[10][11]
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Quantitative Data for Carvedilol Synthesis:

Parameter Value Reference

Reactant Molar Ratio

(Epoxide:Amine)
1 : 1.5 - 2.5 [9]

Reaction Temperature 80-85°C [12]

Reaction Time 5 - 12 hours [8][12]

Solvent Isopropanol, Monoglyme [8][12]

Base
Potassium Carbonate, N,N-

diisopropylethyl amine
[8][12]

Yield ~45% (after purification) [10][11]
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Synthesis of Tamsulosin
Tamsulosin is a selective alpha-1A adrenergic receptor antagonist used to treat benign

prostatic hyperplasia.[1][13] The synthesis of Tamsulosin involves the N-alkylation of a chiral

amine, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, with an activated form of a 2-(2-

ethoxyphenoxy)ethyl group. While the ethoxy analogue is used for Tamsulosin, the synthesis

principles are relevant to the reactivity of 2-(2-methoxyphenoxy)ethylamine. A key step

involves the reaction of the primary amine with a suitable electrophile.

Experimental Protocol: Synthesis of Tamsulosin (Illustrative)

This protocol outlines a general approach for the final coupling step in Tamsulosin synthesis,

illustrating the role of a phenoxyethylamine derivative.

Materials:

(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

2-(2-ethoxyphenoxy)ethyl bromide (or a similarly activated derivative)

Solvent (e.g., Methanol)

Base (e.g., Triethylamine)

Hydrochloric acid

Procedure:

Dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in a suitable solvent such as

methanol.

Add a base, for example, triethylamine, to the solution.

Add 2-(2-ethoxyphenoxy)ethyl bromide to the reaction mixture.

Heat the mixture to reflux and monitor the reaction by TLC.

Once the reaction is complete, cool the mixture and evaporate the solvent.
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Dissolve the residue in a suitable organic solvent and wash with water.

Dry the organic layer and evaporate the solvent to obtain the Tamsulosin free base.

Convert the free base to the hydrochloride salt by treating it with a solution of hydrochloric

acid in an appropriate solvent.

Isolate the Tamsulosin hydrochloride by filtration and dry the product.

Quantitative Data for a Representative Tamsulosin Coupling Step:

Parameter Value Reference

Reactant Molar Ratio

(Amine:Electrophile)
1 : 1.1 [14]

Reaction Temperature Reflux [5]

Solvent Methanol, Butanone [5][15]

Base
Triethylamine, Magnesium

Oxide
[15]
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A simplified workflow for the final coupling step in Tamsulosin synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b047019?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways of Associated Drugs
Carvedilol Signaling Pathway
Carvedilol is a non-selective beta-blocker that also blocks alpha-1 adrenergic receptors.[3][7]

Its mechanism of action involves antagonizing the effects of catecholamines (e.g., adrenaline)

at these receptors. This dual action results in vasodilation (due to alpha-1 blockade) and a

reduction in heart rate and contractility (due to beta-blockade), which are beneficial in treating

hypertension and heart failure.[3][16] Some studies suggest that Carvedilol may also act as a

"biased ligand," stimulating β-arrestin-mediated signaling pathways independent of G-protein

activation.[4]
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Tamsulosin Signaling Pathway
Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors, which are

predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic

urethra.[13][17] By blocking these receptors, Tamsulosin inhibits the binding of norepinephrine,

leading to relaxation of the smooth muscle.[18] This relaxation reduces the obstruction of urine

flow, thereby alleviating the symptoms of benign prostatic hyperplasia.[1][13] Its selectivity for

the alpha-1A and alpha-1D subtypes results in fewer cardiovascular side effects compared to

non-selective alpha-blockers.[17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://synapse.patsnap.com/article/what-is-the-mechanism-of-tamsulosin-hydrochloride
https://www.benchchem.com/product/b047019#2-2-methoxyphenoxy-ethylamine-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b047019#2-2-methoxyphenoxy-ethylamine-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b047019#2-2-methoxyphenoxy-ethylamine-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b047019#2-2-methoxyphenoxy-ethylamine-as-a-pharmaceutical-intermediate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b047019?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

